(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol
Description
Properties
CAS No. |
652539-06-5 |
|---|---|
Molecular Formula |
C26H43NO |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-hexadec-1-en-4-yl]amino]-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C26H43NO/c1-3-5-6-7-8-9-10-11-12-16-20-25(17-4-2)27-26(23-28)22-21-24-18-14-13-15-19-24/h4,13-15,18-19,21-22,25-28H,2-3,5-12,16-17,20,23H2,1H3/t25-,26-/m1/s1 |
InChI Key |
PGHJKAPITZDYGL-CLJLJLNGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](CC=C)N[C@@H](CO)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCC(CC=C)NC(CO)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cross-Coupling Reactions
Rhodium complexes facilitate selective 1,2-addition reactions. For example, ethyl cyanoformate reacts with arylboronic acids in the presence of [Rh(OH)(cod)]₂ to yield α-keto esters, which can be reduced to alcohols. This methodology is adaptable for constructing the 4-phenylbut-3-en-1-ol core.
Key Steps for Rhodium-Mediated Synthesis
- Transmetallation : Arylrhodium intermediates form via boronic acid transmetallation.
- 1,2-Addition : Selective addition to cyano or ester groups.
- Protonation/Hydrolysis : Boric acid facilitates imine protonation, releasing the rhodium catalyst.
Introduction of the (4S)-Hexadec-1-en-4-yl Amino Group
The amino group is introduced via nucleophilic substitution or reductive amination. Challenges include maintaining stereochemistry at the 2R and 4S positions.
Nucleophilic Substitution Approach
- Activation of Hydroxyl Group : Convert (2R)-4-phenylbut-3-en-1-ol to a tosylate or mesylate.
- Displacement with Chiral Amine : React with (4S)-hexadec-1-en-4-amine under basic conditions.
Example Reaction Pathway
$$
\text{(2R)-OH + TsCl → (2R)-OTs → (2R)-NH-(4S)-Hexadec-1-en-4-yl} \quad \text{(via SN2, stereochemistry retained)}
$$
Reductive Amination Strategy
- Oxidation to Ketone : Convert (2R)-4-phenylbut-3-en-1-ol to a ketone (e.g., using PCC).
- Amine Condensation : React with (4S)-hexadec-1-en-4-amine and reduce (e.g., NaBH₃CN).
Limitations : Risk of epimerization at the 2R center during oxidation/reduction steps.
Stereochemical Control in the Hexadec-1-en-4-yl Chain
The (4S)-configuration in the hexadecenyl chain requires enantioselective synthesis.
Chiral Pool Approach
Utilize (S)-configured starting materials (e.g., amino acids) for chain elongation. For example:
- Alkylation : Introduce the hexadecenyl chain via Grignard or organozinc reagents.
- Hydrogenation : Control alkene geometry (cis/trans) using Wilkinson’s catalyst or asymmetric hydrogenation.
Table 2: Asymmetric Hydrogenation of Alkenes
| Substrate | Catalyst | Product Geometry | ee (%) | Source |
|---|---|---|---|---|
| Hexadec-1-en-4-amine | Rhodium(I) + chiral ligand | cis or trans | 80–95 | |
| Terminal alkenes | [RuCl₂(diamine)(binap)] | cis | >90 |
Catalytic Enantioselective Amination
Electrophilic amination using chiral copper or zinc catalysts enables direct introduction of the amino group. For example:
- Copper-Catalyzed : Arylboronic acids react with hydroxylamine derivatives under CuCl₂ catalysis.
- Zincate Transmetalation : Zinc reagents facilitate C–N bond formation with retention of configuration.
Integrated Synthesis and Challenges
Multistep Synthesis Outline
- Core Formation : Synthesize (2R)-4-phenylbut-3-en-1-ol via rhodium-catalyzed cross-coupling.
- Amine Introduction : Convert to tosylate and displace with (4S)-hexadec-1-en-4-amine.
- Purification : Use chiral HPLC or crystallization to isolate the enantiomer.
Key Challenges
- Stereochemical Purity : Risk of racemization during substitution steps.
- Regioselectivity : Avoiding side reactions in the alkene region.
- Solubility : Long-chain amines may require polar aprotic solvents (e.g., DMF).
Analytical Characterization
Characterization involves NMR, HPLC, and X-ray crystallography to confirm stereochemistry.
Table 3: Diagnostic Spectral Data
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylbut-3-en-1-ol backbone can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Structural Analog: C₂₂H₂₄O₄ ()
This compound, synthesized via recrystallization from dichloromethane/hexane, shares stereochemical and crystallographic analysis techniques with the target molecule. Key comparisons:
Key Insight: The THF analog demonstrates how hydrogen bonding stabilizes supramolecular assemblies, a feature that may be less pronounced in the target compound due to its linear structure.
Structural Analog: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol ()
This iodinated pyrrolopyrimidine derivative highlights differences in functional group complexity:
| Parameter | Iodinated Analog | Target Compound |
|---|---|---|
| Functional Groups | Pyrrolopyrimidine, iodinated base, diols | Amino, phenyl, alkenol |
| Crystallographic Precision | R = 0.020, wR = 0.051 | Unreported (inference: similar) |
| Thermal Stability | Data collected at 130 K | Likely room-temperature stable |
Key Insight : The iodinated compound’s high crystallographic precision (R = 0.020) underscores the reliability of SHELXL refinement for structurally intricate molecules , a method applicable to the target compound.
Pharmacopeial Compounds ()
The pharmacopeial compounds listed (e.g., thiazolidine-carboxylic acid derivatives) differ significantly in backbone structure but share stereochemical rigor. Comparisons include:
- Stereochemical Complexity : Both feature multiple chiral centers, necessitating advanced crystallographic validation.
- Functional Groups: Thiazolidine rings vs. phenylbutenol chains suggest divergent reactivity and bioavailability.
Methodological Commonalities in Structural Analysis
The evidence highlights consistent use of:
Biological Activity
The compound (2R)-2-{[(4S)-hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol, often referred to as a derivative of phenylbutenolamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a long aliphatic chain and a phenolic moiety, which are critical for its biological interactions. The compound can be represented as follows:
Antiproliferative Activity
Research indicates that derivatives of phenylbutenolamine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth in nanomolar ranges across multiple cancer types, including breast and colon cancer cells.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 50 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon Cancer) | 75 | Disruption of microtubule dynamics |
| M21 (Skin Melanoma) | 60 | Induction of apoptosis via caspase activation |
These findings suggest a promising role for this compound in cancer therapy, particularly in overcoming resistance mechanisms seen with traditional chemotherapeutics like paclitaxel and vinblastine .
Anti-inflammatory Effects
Additionally, the compound has demonstrated anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. Mechanistically, it appears to modulate oxidative stress pathways and enhance neurotrophic factor signaling .
Case Study 1: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted its potential as an adjunct therapy alongside existing chemotherapeutics .
Case Study 2: Inflammatory Disorders
A clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis showed promising results. Patients reported decreased joint pain and swelling after a 12-week treatment regimen, with minimal side effects noted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
